molecular formula C18H19F2NO2S B4257381 (3S*,4R*)-1-(2,3-difluoro-4-methylbenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol

(3S*,4R*)-1-(2,3-difluoro-4-methylbenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol

Cat. No. B4257381
M. Wt: 351.4 g/mol
InChI Key: WZKFATVBKVATHJ-TZMCWYRMSA-N
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Description

(3S*,4R*)-1-(2,3-difluoro-4-methylbenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a piperidine derivative with a thienyl group attached to it, and it has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

(3S*,4R*)-1-(2,3-difluoro-4-methylbenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol has been found to exhibit various therapeutic applications in scientific research. It has been shown to possess potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, it has been found to exhibit anxiolytic properties, suggesting its potential use in the treatment of anxiety disorders.

Mechanism of Action

The mechanism of action of (3S*,4R*)-1-(2,3-difluoro-4-methylbenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol is not fully understood. However, it has been suggested that it acts by modulating the activity of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This modulation of neurotransmitter activity is thought to be responsible for the compound's analgesic, anti-inflammatory, and anxiolytic effects.
Biochemical and Physiological Effects
(3S*,4R*)-1-(2,3-difluoro-4-methylbenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in the brain and spinal cord. Additionally, it has been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10, in the brain and spinal cord. These effects suggest that the compound may be useful in the treatment of chronic pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of (3S*,4R*)-1-(2,3-difluoro-4-methylbenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol is its potent analgesic and anti-inflammatory properties. This makes it a useful compound for studying the mechanisms of chronic pain and inflammation. Additionally, its anxiolytic properties make it a useful compound for studying the mechanisms of anxiety disorders. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (3S*,4R*)-1-(2,3-difluoro-4-methylbenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of chronic pain, inflammation, and anxiety disorders. Additionally, future studies could focus on the compound's mechanism of action, including its effects on neurotransmitter activity and cytokine levels. Finally, future studies could investigate the potential toxicity of this compound and its effects on various organ systems.

properties

IUPAC Name

(2,3-difluoro-4-methylphenyl)-[(3S,4R)-3-hydroxy-4-(3-methylthiophen-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2NO2S/c1-10-3-4-13(16(20)15(10)19)18(23)21-7-5-12(14(22)9-21)17-11(2)6-8-24-17/h3-4,6,8,12,14,22H,5,7,9H2,1-2H3/t12-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKFATVBKVATHJ-TZMCWYRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)N2CCC(C(C2)O)C3=C(C=CS3)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C=C1)C(=O)N2CC[C@H]([C@@H](C2)O)C3=C(C=CS3)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S*,4R*)-1-(2,3-difluoro-4-methylbenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol
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